molecular formula C15H14F3N3O2 B6534460 N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide CAS No. 1021223-78-8

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide

Cat. No. B6534460
CAS RN: 1021223-78-8
M. Wt: 325.29 g/mol
InChI Key: QYOXSBCSRFWWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide (N-5-6-EPM-2-MPA) is a synthetic compound that has been widely used in recent years for various scientific applications. It is a trifluoroacetamide derivative of 2-methylphenylpyridazin-5-ethoxy (6-EPM). N-5-6-EPM-2-MPA is a versatile compound that has been used in a variety of biological and chemical experiments, including synthesis, purification, and analysis.

Scientific Research Applications

N-5-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide-2-MPA has been widely used in scientific research in a variety of applications. It has been used as a reagent for the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. It has also been used as a ligand for affinity chromatography and as a catalyst for the synthesis of various compounds. In addition, it has been used as a component of various analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Mechanism of Action

N-5-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide-2-MPA acts as a nucleophile in a variety of reactions. In the presence of a base, such as pyridine or triethylamine, it reacts with electrophiles, such as trifluoroacetic anhydride, to form a covalent bond. This bond can then be broken by the addition of a nucleophile, such as water, to form the desired product.
Biochemical and Physiological Effects
N-5-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide-2-MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

N-5-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide-2-MPA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using N-5-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide-2-MPA is its high solubility in a variety of solvents, which makes it suitable for use in a wide range of experiments. In addition, it is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, it is important to note that it has a relatively low boiling point, which may limit its use in some experiments.

Future Directions

N-5-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide-2-MPA has a number of potential future applications that are currently being explored. These include its use as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450, as well as its potential use as a drug delivery system. In addition, its potential use as an inhibitor of drug-resistant bacteria is being explored, as well as its potential use in the development of novel therapeutic agents. Finally, its potential use as a tool for the study of the structure and function of proteins is also being investigated.

Synthesis Methods

N-5-N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide-2-MPA can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-methylphenylpyridazin-5-ethoxy (N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide) with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting product is purified by recrystallization from an appropriate solvent.

properties

IUPAC Name

N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-3-23-13-7-6-11(20-21-13)10-5-4-9(2)12(8-10)19-14(22)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXSBCSRFWWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.